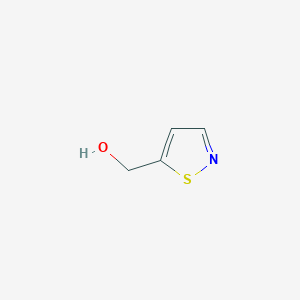

5-Isothiazolemethanol

Description

Properties

IUPAC Name |

1,2-thiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJLMGHKRZLAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339900 | |

| Record name | 5-Isothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1710-66-3 | |

| Record name | 5-Isothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Isothiazolemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Isothiazolemethanol, a heterocyclic compound featuring an isothiazole ring substituted with a hydroxymethyl group at the 5-position, is a molecule of interest in medicinal chemistry and materials science. The isothiazole scaffold is a key pharmacophore in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and general reactivity and stability profiles, to support its application in research and development.

Core Chemical Properties

This compound, with the CAS number 1710-66-3, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. While some experimental data is available, certain properties are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₄H₅NOS | [1] |

| Molecular Weight | 115.15 g/mol | [1] |

| CAS Number | 1710-66-3 | [1] |

| Appearance | Solid | [1] |

| Boiling Point (Predicted) | 135.8 ± 22.0 °C | |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.61 ± 0.10 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following information is based on general spectroscopic principles for the isothiazole ring and the hydroxymethyl functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton spectrum is expected to show signals for the two protons on the isothiazole ring, a signal for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms.

-

¹³C NMR: The carbon spectrum will display signals for the three carbon atoms of the isothiazole ring and one for the methylene carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹ associated with the C-H bonds of the isothiazole ring.

-

C-H stretch (aliphatic): Peaks in the region of 2850-3000 cm⁻¹ from the methylene group.

-

C=N and C=C stretching: Absorptions within the 1400-1600 cm⁻¹ range, characteristic of the isothiazole ring.

-

C-O stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 115, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragmentation of the isothiazole ring.

Synthesis and Reactivity

Synthesis: While a specific, detailed experimental protocol for the synthesis of this compound is not readily available in the reviewed literature, a common route to synthesize hydroxymethyl-substituted isothiazoles involves the reduction of the corresponding carboxylic acid or its ester derivative.

A potential synthetic workflow is outlined below:

References

An In-depth Technical Guide to the Synthesis of 5-Isothiazolemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 5-isothiazolemethanol, a key heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on its synthesis, this document outlines the most plausible and chemically sound routes based on established organic chemistry principles and analogous transformations of related heterocyclic compounds. The focus is on two core strategies: the reduction of isothiazole-5-carbaldehyde and the reduction of isothiazole-5-carboxylic acid and its derivatives.

Core Synthesis Pathways

The synthesis of this compound predominantly relies on the reduction of a carbonyl group at the 5-position of the isothiazole ring. The two most viable precursors are isothiazole-5-carbaldehyde and isothiazole-5-carboxylic acid (or its esters).

Pathway 1: Reduction of Isothiazole-5-carbaldehyde

This is a direct and efficient one-step method to obtain this compound, leveraging the commercially available isothiazole-5-carbaldehyde. The selective reduction of the aldehyde functionality to a primary alcohol is a well-established transformation.

Reaction Scheme:

Caption: Reduction of isothiazole-5-carbaldehyde to this compound.

Pathway 2: Reduction of Isothiazole-5-carboxylic Acid or its Esters

This pathway involves the reduction of isothiazole-5-carboxylic acid. Due to the lower reactivity of carboxylic acids compared to aldehydes, a strong reducing agent like lithium aluminum hydride (LiAlH4) is typically required. Alternatively, the carboxylic acid can be first converted to an ester, which can then be reduced under milder conditions with reagents such as sodium borohydride. This two-step approach can offer better chemoselectivity if other reducible functional groups are present in the molecule.

Reaction Scheme:

Caption: Synthesis of this compound via reduction of the carboxylic acid or its ester.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathways. The values are representative and may vary based on specific reaction conditions and scale.

| Pathway | Starting Material | Reducing Agent | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Isothiazole-5-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 85-95 | >95 |

| 2a | Isothiazole-5-carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 70-85 | >95 |

| 2b | Ethyl Isothiazole-5-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 80-90 | >95 |

| 2c | Ethyl Isothiazole-5-carboxylate | Sodium Borohydride (NaBH₄) | Ethanol | 75-85 | >95 |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments described above.

Experimental Protocol 1: Synthesis of this compound from Isothiazole-5-carbaldehyde

Objective: To synthesize this compound via the reduction of isothiazole-5-carbaldehyde using sodium borohydride.

Materials:

-

Isothiazole-5-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (or Ethanol)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isothiazole-5-carbaldehyde in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Add saturated aqueous ammonium chloride solution to the mixture.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol 2: Synthesis of this compound from Isothiazole-5-carboxylic Acid via LiAlH₄ Reduction

Objective: To synthesize this compound by the direct reduction of isothiazole-5-carboxylic acid using lithium aluminum hydride.

Materials:

-

Isothiazole-5-carboxylic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere.

-

Suspend lithium aluminum hydride in anhydrous THF in the flask and cool to 0 °C.

-

Dissolve isothiazole-5-carboxylic acid in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of deionized water, followed by 15% aqueous NaOH solution, and then more deionized water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and ethyl acetate.

-

Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford the crude this compound.

-

Purify by column chromatography on silica gel as needed.

Experimental Protocol 3: Two-Step Synthesis of this compound from Isothiazole-5-carboxylic Acid

Step 3a: Esterification of Isothiazole-5-carboxylic Acid

Objective: To synthesize ethyl isothiazole-5-carboxylate from isothiazole-5-carboxylic acid.

Materials:

-

Isothiazole-5-carboxylic acid (1.0 eq)

-

Absolute ethanol

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a solution of isothiazole-5-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give ethyl isothiazole-5-carboxylate.

Step 3b: Reduction of Ethyl Isothiazole-5-carboxylate

Objective: To reduce ethyl isothiazole-5-carboxylate to this compound.

Follow the procedure outlined in Experimental Protocol 1 or Experimental Protocol 2 , using ethyl isothiazole-5-carboxylate as the starting material. For reduction with NaBH₄, an alcoholic solvent like ethanol is suitable. For reduction with LiAlH₄, an ethereal solvent like THF is required.

Logical Workflow

The decision-making process for selecting a synthetic pathway is outlined below.

Caption: Decision workflow for the synthesis of this compound.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers and drug development professionals are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and the scale of the synthesis.

5-Isothiazolemethanol: A Technical Guide to its Predicted Physical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isothiazolemethanol is a heterocyclic compound belonging to the isothiazole family. Isothiazoles are five-membered aromatic rings containing a nitrogen and a sulfur atom in adjacent positions. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an overview of the predicted physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for the characterization of such novel compounds. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the parent compound, isothiazole, to provide estimated values and contextual understanding.

Predicted Physical and Chemical Properties

For reference, the available physical properties of the unsubstituted isothiazole are presented in the table below.

| Property | Value for Isothiazole (Parent Compound) | Reference |

| Molecular Formula | C₃H₃NS | [4] |

| Molecular Weight | 85.12 g/mol | [4] |

| Boiling Point | 114 °C | [4] |

| Density | 1.18 g/cm³ | [4] |

| Refractive Index | n20D 1.53 | [4] |

Experimental Protocols for Physical Property Determination

For a novel compound like this compound, the following standard experimental protocols would be employed to determine its key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts is recorded. A sharp melting range typically indicates high purity.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic.

Methodology (Micro-scale):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

Density Measurement

Methodology:

-

A pycnometer (a small, calibrated glass flask) is weighed empty.

-

It is then filled with the sample liquid, and any excess is removed.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Solubility Assessment

Understanding a compound's solubility in various solvents is critical for its application in drug development and formulation.

Methodology (Shake-Flask Method for Thermodynamic Solubility):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a constant temperature bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

Characterization Workflow for a Novel Compound

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound such as this compound, a process highly relevant for drug discovery and development.

Biological Significance and Potential Applications in Drug Development

While specific biological data for this compound is scarce, the isothiazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[2] Derivatives of isothiazole have been reported to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial Activity: Isothiazolinones, a class of isothiazole derivatives, are potent biocides with antibacterial and antifungal properties.[1]

-

Anti-inflammatory Activity: Certain isothiazole derivatives have shown promise as anti-inflammatory agents.

-

Anticancer Activity: The isothiazole ring is a structural component of some anticancer drugs and experimental therapeutic agents.[1]

-

Enzyme Inhibition: Isothiazoles have been investigated as inhibitors of various enzymes, such as proteases and aldose reductase.[1]

The introduction of a hydroxymethyl group at the 5-position of the isothiazole ring in this compound provides a reactive handle for further chemical modification. This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to generate a library of new derivatives. This synthetic tractability makes this compound a potentially valuable building block for medicinal chemists in the design and synthesis of novel therapeutic agents. The exploration of its biological activity, guided by the general properties of the isothiazole class, could lead to the discovery of new drug candidates.

Conclusion

This compound represents an intriguing yet underexplored member of the isothiazole family. While specific experimental data on its physical properties are currently lacking, established methodologies for the characterization of novel heterocyclic compounds can be readily applied. The known biological significance of the isothiazole scaffold suggests that this compound and its derivatives are promising candidates for investigation in drug discovery and development programs. This guide provides a foundational understanding and a practical framework for researchers and scientists embarking on the study of this and other novel heterocyclic compounds.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to 5-Isothiazolemethanol and Related Compounds

Isothiazole vs. Thiazole: A Clarification

Isothiazole and thiazole are both five-membered heterocyclic aromatic compounds containing one sulfur and one nitrogen atom. The key difference lies in the relative positions of these heteroatoms. In isothiazole (1,2-thiazole), the sulfur and nitrogen atoms are adjacent[1]. In thiazole (1,3-thiazole), they are separated by a carbon atom. This structural difference significantly influences their chemical properties and biological activities.

Section I: 5-(hydroxymethyl)thiazole - The Readily Available Isomer

Due to the likely intended interest in the more common isomer, this section details the properties and available data for 5-(hydroxymethyl)thiazole.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 38585-74-9 | [2][3][4] |

| Molecular Formula | C4H5NOS | [2][4] |

| Molecular Weight | 115.15 g/mol | [4] |

| Boiling Point | 95-96°C at 0.02 mmHg | [5] |

| Density | 1.32 g/cm³ | [5] |

| Refractive Index | 1.5670 to 1.5710 | [3][6][5] |

| Form | Solid or Oil | [4][6] |

| Solubility | Chloroform, Methanol | [6][5] |

| Synonyms | 5-Thiazolemethanol, 5-thiazolylmethanol | [2][6] |

Applications

5-(hydroxymethyl)thiazole serves as a valuable intermediate in organic synthesis. Notably, it is used in the synthesis of the antiviral drug Ritonavir[3].

Section II: The Isothiazole Class - Synthesis, and Biological Significance

While specific data on 5-Isothiazolemethanol is scarce, the broader class of isothiazole derivatives is well-studied and possesses significant biological activities.

General Synthesis Strategies for the Isothiazole Ring

The construction of the isothiazole ring can be achieved through various synthetic routes. These methods are crucial for creating a library of isothiazole derivatives for drug discovery and material science.

This protocol outlines a metal- and catalyst-free method for the synthesis of 3,5-disubstituted isothiazoles.

Materials:

-

β-Ketodithioester or β-ketothioamide

-

Ammonium acetate (NH4OAc)

Procedure:

-

Combine the β-ketodithioester/β-ketothioamide and ammonium acetate in a suitable reaction vessel.

-

The reaction proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade.

-

This [4+1] annulation process forms the C-N and S-N bonds in a single pot, yielding the 3,5-disubstituted isothiazole[7].

Caption: General workflow for the synthesis of 3,5-disubstituted isothiazoles.

Biological Activities of Isothiazole Derivatives

The isothiazole nucleus is a key pharmacophore in a variety of biologically active compounds.[8] Derivatives have shown a broad spectrum of pharmacological activities, making them attractive targets for drug development.

| Biological Activity | Examples of Isothiazole-Containing Drugs/Compounds |

| Antipsychotic | Ziprasidone, Perospirone[1] |

| Fungicidal | Isothiazole-thiazole derivatives show potent activity against oomycetes[9]. |

| Antibacterial | Penicillins and cephalosporins with an isothiazole ring system have shown efficacy against Gram-positive and Gram-negative bacteria[10]. |

| Anti-inflammatory | Various isothiazole scaffolds have demonstrated anti-inflammatory properties[10]. |

| Anticonvulsant | Certain isothiazole derivatives exhibit anticonvulsive effects[10]. |

| Herbicidal | Isothiazole-based compounds are used as herbicides, often in combination with other agents to enhance efficacy[10]. |

Signaling Pathways

Specific signaling pathways for this compound are not documented. However, the diverse biological activities of isothiazole derivatives suggest their interaction with a wide range of cellular targets and signaling cascades. For instance, isothiazolinones, a class of biocides, are known to interact with thiols in cellular components like glutathione, which can disrupt various cellular pathways[11]. The development of isothiazole-containing drugs often involves targeting specific enzymes or receptors within a signaling pathway. For example, isothiazole derivatives have been designed as inhibitors of aurora kinase and mGluR1 antagonists, indicating their role in modulating specific signaling cascades in cancer and neurological disorders, respectively[2].

References

- 1. Isothiazole - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. chembk.com [chembk.com]

- 4. 5-(hydroxymethyl)thiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Hydroxymethylthiazole CAS#: 38585-74-9 [m.chemicalbook.com]

- 6. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]

- 9. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

The Unveiled Reactivity of the 5-Isothiazolemethanol Ring: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Synthesis, Reactivity, and Biological Significance of the 5-Isothiazolemethanol Core for Researchers, Scientists, and Drug Development Professionals.

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The introduction of a hydroxymethyl group at the 5-position of the isothiazole ring, affording this compound, provides a versatile handle for further chemical modifications, making it a valuable building block in the design and synthesis of novel therapeutic agents.

This technical guide delves into the core reactivity of the this compound ring, providing a comprehensive overview of its synthesis, key chemical transformations, and the biological implications of its derivatives.

Synthesis of the this compound Core

The primary route to this compound involves the reduction of a pre-functionalized isothiazole at the 5-position. The most common precursor is an isothiazole-5-carboxylic acid ester, which can be reduced to the corresponding alcohol.

Experimental Protocol: Reduction of Ethyl Isothiazole-5-carboxylate to this compound

A detailed protocol for the analogous reduction of ethyl thiazole-5-carboxylate to 5-hydroxymethylthiazole is available and can be adapted for the isothiazole analogue.[4]

Materials:

-

Ethyl isothiazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of lithium aluminum hydride in anhydrous THF is prepared in a three-neck flask under an inert atmosphere and cooled in an ice bath.

-

Ethyl isothiazole-5-carboxylate, dissolved in anhydrous THF, is added dropwise to the cooled LiAlH₄ solution. The rate of addition is controlled to manage the reaction exotherm.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete reduction.

-

The reaction is quenched by the sequential and careful addition of water, 15% NaOH solution, and then more water.

-

The resulting solid precipitate is removed by filtration.

-

The filtrate is collected, and the filter cake is washed with ethyl acetate.

-

The filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by silica gel column chromatography.

Core Reactivity of the this compound Ring

The reactivity of this compound can be categorized into three main areas: reactions involving the hydroxymethyl group, reactions involving the isothiazole ring itself, and the influence of the ring on the substituent.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality of this compound is a key site for chemical modification, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.

The hydroxymethyl group can be readily oxidized to the corresponding isothiazole-5-carboxaldehyde or isothiazole-5-carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the final oxidation state.

-

To Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are typically used for the selective oxidation to the aldehyde. The resulting isothiazole-5-carboxaldehyde is a valuable intermediate for the synthesis of more complex molecules through reactions such as reductive amination, Wittig reactions, and aldol condensations.[5]

-

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will oxidize the primary alcohol directly to the carboxylic acid.[5]

The hydroxyl group can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid (e.g., sulfuric acid in Fischer esterification) or a base (e.g., pyridine with acid chlorides).[6][7] Esterification is a common strategy to modify the pharmacokinetic properties of a drug candidate, for instance, to create a prodrug.

Ethers can be formed by reacting this compound with alkyl halides under basic conditions (Williamson ether synthesis) or by acid-catalyzed condensation with another alcohol.[8] This modification can alter the polarity and hydrogen bonding capacity of the molecule.

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and cyanides, at the 5-position of the isothiazole ring.

Reactivity of the Isothiazole Ring

The isothiazole ring is an aromatic system, which imparts it with significant stability. However, it can still undergo several characteristic reactions.

Due to the electron-withdrawing nature of the nitrogen atom, the isothiazole ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The substitution pattern is directed by the heteroatoms. Theoretical studies and experimental evidence from related thiazole systems suggest that electrophilic attack is most likely to occur at the C4 position.[1]

The isothiazole ring is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present on the ring. The C3 and C5 positions are the most electron-deficient and therefore the most likely sites for nucleophilic attack.[9]

The protons on the isothiazole ring can be abstracted by strong bases. The C3-H is generally the most acidic proton, followed by the C5-H. Deprotonation with organolithium reagents can generate lithiated isothiazole species, which are powerful nucleophiles for the formation of new carbon-carbon bonds.

Quantitative Data on Reactivity

While specific quantitative data for this compound is limited in the public domain, data from the closely related 4-methyl-5-thiazoleethanol can provide valuable insights.

| Property | Value (for 4-methyl-5-thiazoleethanol) | Reference |

| Molecular Formula | C₆H₉NOS | [10] |

| Molecular Weight | 143.21 g/mol | [11] |

| Boiling Point | 114 °C | [12] |

| pKa (of conjugate acid) | -0.5 | [12] |

Table 1: Physicochemical Properties of 4-methyl-5-thiazoleethanol.

Biological Significance and Signaling Pathways

Derivatives of isothiazole and the structurally similar thiazole are integral components of numerous clinically used drugs.[13][14] These compounds have been shown to interact with a variety of biological targets, leading to their therapeutic effects.

-

Enzyme Inhibition: Many thiazole-containing drugs act as enzyme inhibitors. For example, Dasatinib, an anticancer agent, is a potent inhibitor of multiple tyrosine kinases.[13]

-

Receptor Modulation: Isothiazole derivatives have been developed as modulators of various receptors, including those involved in the central nervous system.[3]

-

Antimicrobial Activity: The isothiazole ring is a key feature in some antimicrobial agents that interfere with essential microbial pathways.[3]

The specific signaling pathways modulated by this compound derivatives will depend on the nature of the substituents introduced through the reactions described above. For instance, derivatization to target a specific kinase would involve designing a molecule that can fit into the ATP-binding pocket of the enzyme, thereby inhibiting its function and downstream signaling.

Experimental Workflows and Signaling Pathways (Graphviz Diagrams)

Caption: Synthetic and reaction workflow for this compound.

Caption: Example signaling pathway inhibited by a this compound derivative.

Conclusion

The this compound core represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable from commercially available precursors, and the hydroxymethyl group provides a convenient handle for a wide array of chemical modifications. Understanding the fundamental reactivity of both the hydroxymethyl substituent and the isothiazole ring itself is crucial for the rational design of new drug candidates. The continued exploration of the chemical space around this core is likely to yield new and improved treatments for a variety of diseases.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]

- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 5-Thiazoleethanol, 4-methyl- [webbook.nist.gov]

- 11. chemscene.com [chemscene.com]

- 12. Isothiazole - Wikipedia [en.wikipedia.org]

- 13. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Synthesis of 5-Isothiazolemethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticonvulsive properties. Among the various substituted isothiazoles, 5-isothiazolemethanol and its derivatives represent a key subclass of building blocks for the synthesis of more complex molecules. Their utility stems from the reactive hydroxyl group at the 5-position, which allows for further functionalization and elaboration of the molecular structure. This technical guide provides an in-depth overview of the primary synthetic routes to this compound derivatives, complete with detailed experimental protocols for key reactions and comparative data to aid in methodological selection.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

-

Construction of the Isothiazole Ring with a Pre-installed C5-Methanol Precursor: This strategy involves the formation of the isothiazole ring from acyclic precursors that already contain a functional group at the position destined to become C5, which can then be converted to the hydroxymethyl group.

-

Functionalization of a Pre-formed Isothiazole Ring at the C5-Position: This approach begins with a readily available isothiazole or a substituted isothiazole, which is then functionalized at the 5-position to introduce the methanol group.

This guide will focus on the latter, more common approach, detailing the synthesis of key precursors and their conversion to the target this compound derivatives. The primary synthetic pathways are summarized in the workflow diagram below.

An In-depth Technical Guide to the Synthesis of 5-Isothiazolemethanol for Researchers and Drug Development Professionals

Introduction: 5-Isothiazolemethanol is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its isothiazole core is a feature in a variety of biologically active compounds. This technical guide provides a detailed overview of the primary synthetic strategies for preparing this compound, focusing on the selection of starting materials and corresponding reaction pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main strategic approaches:

-

Reduction of 5-Substituted Isothiazole Precursors: This is the most common and versatile strategy. It involves the initial construction of an isothiazole ring bearing a functional group at the 5-position that can be readily reduced to a hydroxymethyl group. Key precursors include isothiazole-5-carboxylic acids, their corresponding esters, and isothiazole-5-carbaldehydes.

-

Functionalization of the Isothiazole Ring: This approach involves the formation of the isothiazole ring first, followed by the introduction of the hydroxymethyl group at the 5-position. A key method in this category is the lithiation of an unsubstituted or 5-halo-substituted isothiazole, followed by quenching with formaldehyde.

Below, we delve into the specifics of each strategy, providing detailed experimental insights.

I. Reduction of 5-Substituted Isothiazole Precursors

This strategy offers multiple pathways depending on the choice of the starting functional group.

I.A. Reduction of Isothiazole-5-Carboxylic Acid

The direct reduction of isothiazole-5-carboxylic acid to this compound is a primary synthetic route. Strong reducing agents are required for this transformation.

Starting Material: Isothiazole-5-carboxylic acid

Reaction Scheme:

Figure 1: Reduction of Isothiazole-5-carboxylic acid.

Experimental Protocol:

Synthesis of this compound from Isothiazole-5-carboxylic acid

-

Materials:

-

Isothiazole-5-carboxylic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

-

-

Procedure:

-

A solution of Isothiazole-5-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

-

The resulting suspension is stirred for 30 minutes at room temperature and then filtered through a pad of diatomaceous earth. The filter cake is washed with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by column chromatography on silica gel.

-

Quantitative Data Summary (Representative):

| Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Isothiazole-5-carboxylic acid | LiAlH₄ | THF | 4 | 0 to RT | 75-85 |

I.B. Reduction of Isothiazole-5-Carboxylic Acid Esters

Ester derivatives of isothiazole-5-carboxylic acid provide a milder alternative for the reduction.

Starting Material: Ethyl isothiazole-5-carboxylate

Reaction Scheme:

Figure 2: Reduction of Ethyl isothiazole-5-carboxylate.

Experimental Protocol:

Synthesis of this compound from Ethyl isothiazole-5-carboxylate

-

Materials:

-

Ethyl isothiazole-5-carboxylate (1.0 eq)

-

Sodium borohydride (NaBH₄) (2.0-4.0 eq)

-

Ethanol or Methanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of Ethyl isothiazole-5-carboxylate in ethanol, sodium borohydride is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for a designated time (typically 1-6 hours), with progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of water.

-

The solvent is partially evaporated under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed in vacuo to afford the crude product, which can be purified by silica gel chromatography.

-

Quantitative Data Summary (Representative):

| Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Ethyl isothiazole-5-carboxylate | NaBH₄ | Ethanol | 2 | 0 to RT | 80-90 |

| Ethyl isothiazole-5-carboxylate | LiAlH₄ | THF | 1 | 0 to RT | >90 |

II. Functionalization of the Isothiazole Ring

This strategy is particularly useful when the unsubstituted or a 5-halo-substituted isothiazole is readily available.

II.A. Lithiation of 5-Bromoisothiazole and Reaction with Formaldehyde

This method involves a halogen-lithium exchange followed by the introduction of the hydroxymethyl group.

Starting Material: 5-Bromoisothiazole

Reaction Scheme:

Figure 3: Synthesis via lithiation of 5-Bromoisothiazole.

Experimental Protocol:

Synthesis of this compound from 5-Bromoisothiazole

-

Materials:

-

5-Bromoisothiazole (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Paraformaldehyde or Formaldehyde gas

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 5-Bromoisothiazole in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium solution is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes.

-

Dry formaldehyde gas is bubbled through the solution, or an excess of dry paraformaldehyde is added in one portion.

-

The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel.

-

Quantitative Data Summary (Representative):

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 5-Bromoisothiazole | 1. n-BuLi2. Paraformaldehyde | THF | 2-3 | -78 to RT | 60-70 |

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The choice of the most suitable method will depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The reduction of isothiazole-5-carboxylic acid or its ester is a robust and high-yielding approach. For instances where a 5-halo-isothiazole is more accessible, the lithiation-formaldehyde pathway offers a direct route to the target molecule. The experimental protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this compound for their drug discovery and development endeavors.

5-Isothiazolemethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | CࠤHࠥNOS | Calculated |

| Molecular Weight | 115.16 g/mol | Calculated |

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis or specific reactions of 5-Isothiazolemethanol are not widely documented in readily accessible scientific literature. General synthetic routes for isothiazole derivatives may be adaptable for the preparation of this compound. These methods often involve the cyclization of appropriate precursors containing nitrogen and sulfur atoms. For instance, a plausible approach could involve the reaction of a β-keto nitrile with a sulfurating agent, followed by cyclization and subsequent reduction of a carboxyl group to the hydroxymethyl group. However, without specific literature precedence, this remains a theoretical pathway.

Logical Relationship Diagram

The following diagram illustrates a generalized conceptual workflow for the investigation of a novel chemical entity like this compound in a drug discovery context.

Caption: Conceptual workflow for novel compound investigation.

Navigating the Commercial Landscape of 4-Methyl-5-thiazoleethanol: A Technical Guide

A Note on Nomenclature: Initial inquiries for "5-Isothiazolemethanol" did not yield commercially available products. However, due to the structural similarity and the extensive commercial presence of "4-Methyl-5-thiazoleethanol," this guide focuses on the latter, a compound of significant interest in research and development, particularly within the pharmaceutical and flavor industries. It is presumed that this is the compound of interest for researchers and drug development professionals.

Commercial Availability

4-Methyl-5-thiazoleethanol, also known by synonyms such as 5-(2-Hydroxyethyl)-4-methylthiazole and Sulfurol, is readily available from a variety of chemical suppliers.[1][2][3] It is primarily utilized as a flavoring agent in the food industry and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][4][5][6] The compound is typically available in various purities, with most suppliers offering grades of 98% or higher.[7][8][9][10]

For researchers and drug development professionals, obtaining 4-Methyl-5-thiazoleethanol can be achieved through major chemical suppliers as well as specialized manufacturers. The table below summarizes the commercial availability from a selection of vendors, highlighting typical purities, quantities, and pricing.

| Supplier | Product Name/CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 4-Methyl-5-thiazoleethanol (CAS: 137-00-8) | ≥98% | 25g, 250g, 1kg, 5kg, 10kg | $37.23 (25g), $164.00 (250g), $345.00 (1kg), $1270.00 (10kg)[7][10] |

| Thermo Scientific | 4-Methyl-5-thiazoleethanol (CAS: 137-00-8) | 98% | Custom Quantities | Contact for pricing[8] |

| Chem-Impex | 4-Methyl-5-thiazoleethanol (Bean) (CAS: 137-00-8) | 99-100% (GC) | 25g, 100g, 250g, 1kg | $18.53 (25g), $52.38 (100g), $108.96 (250g), $377.47 (1kg)[1] |

| Santa Cruz Biotechnology | 4-Methyl-5-thiazoleethanol (CAS: 137-00-8) | N/A | Custom Quantities | Contact for pricing[11] |

| MedchemExpress | 4-Methyl-5-thiazoleethanol (CAS: 137-00-8) | N/A | Custom Quantities | Contact for pricing[12] |

| ChemScene | 4-Methyl-5-thiazoleethanol (CAS: 137-00-8) | ≥98% | Custom Quantities | Contact for pricing[9] |

| Epochem Co., Ltd. | 4-Methyl-5-thiazoleethanol (CAS: 137-00-8) | ≥99.0% | 1kg, 5kg, 25kg | Contact for pricing[2] |

| eBay (laboratorysurplusetc) | Sulfurol (4-Methyl-5-Thiazoleethanol) (CAS: 137-00-8) | 99.8% | 30g | Contact for pricing[13] |

| The Good Scents Company | sulfurol 4-methyl-5-thiazoleethanol | N/A | Various | Contact for pricing[3] |

| ChemicalBull | 4-methyl-5-thiazoleethanol (137-00-8) | High Purity | Bulk | Contact for pricing[4] |

Note: Prices are subject to change and may not include shipping and handling fees. "N/A" indicates that the purity was not specified by the supplier in the available documentation.

Role in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[14][15][16] Thiazole-containing molecules exhibit a broad range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[14][17] Notable drugs containing a thiazole moiety include the anticancer agents Dabrafenib and Dasatinib, the antibiotic Penicillin, and the anti-inflammatory drug Meloxicam.[14][15][17][18]

4-Methyl-5-thiazoleethanol serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[1][5][6] Its functional groups, the hydroxyl and the thiazole ring, provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.[5] For instance, it is a known precursor to the sedative and anticonvulsant drug Clomethiazole.[13]

Experimental Protocols: Synthesis of 4-Methyl-5-thiazoleethanol

Several synthetic routes to 4-Methyl-5-thiazoleethanol have been reported, primarily in patent literature. Below is a detailed experimental protocol based on a common synthetic strategy.

Synthesis of 4-Methyl-5-(2-hydroxyethyl)-thiazole from 3-Acetylpropanol and Thiourea [19]

Materials:

-

3-Acetylpropanol

-

Thiourea

-

An acidic catalyst (e.g., sulfuric acid, phosphoric acid, or hydrochloric acid)

-

A solvent (e.g., propanol, ethanol, or water)

-

An alkaline solution (e.g., potassium hydroxide, sodium hydroxide, potassium carbonate, or triethylamine) (10-50% mass fraction)

-

Ether

-

Dichloromethane

-

Concentrated acidic solution

-

Sodium nitrite solution

-

Sodium hypophosphite solution

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 3-acetylpropanol and thiourea in a molar ratio of 1:1 to 1:2 in a solvent under acidic conditions.

-

Reaction: Heat the mixture to a temperature between 78°C and 100°C and maintain for 3 to 8 hours.

-

Workup 1 (Extraction): After the reaction is complete, cool the mixture and adjust the pH to 8.5-10.5 using the alkaline solution. Extract the aqueous layer with ether. Remove the ether from the organic layer.

-

Diazotization: Dissolve the resulting residue in a concentrated acidic solution and cool to -10°C to -20°C. Add sodium nitrite solution dropwise while maintaining the temperature. Stir the mixture at this temperature for 30 minutes.

-

Reduction: Cool the mixture further to -5°C to -7°C and add sodium hypophosphite solution dropwise. Allow the reaction to proceed in an ice bath for 3 to 5 hours.

-

Workup 2 (Final Extraction and Purification): Adjust the pH of the reaction mixture to 8.0-11.0 with the alkaline solution. Extract the product with dichloromethane. Remove the dichloromethane from the organic layer.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction at 120-127°C under a pressure of 395-400 Pa to obtain the final product, 4-methyl-5-(2-hydroxyethyl)-thiazole.

Visualizing the Synthesis

The following diagram illustrates a generalized synthesis pathway for 4-Methyl-5-thiazoleethanol, highlighting the key reaction steps.

References

- 1. chemimpex.com [chemimpex.com]

- 2. epochem.com [epochem.com]

- 3. sulfurol, 137-00-8 [thegoodscentscompany.com]

- 4. 4-methyl-5-thiazoleethanol (137-00-8) | Bulk Chemical Produc [chemicalbull.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Methyl-5-thiazoleethanol 98 137-00-8 [sigmaaldrich.com]

- 8. 4-Methyl-5-thiazoleethanol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. chemscene.com [chemscene.com]

- 10. scientificlabs.com [scientificlabs.com]

- 11. scbt.com [scbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 30g Sulfurol (4-Methyl-5-Thiazoleethanol) | eBay [ebay.com]

- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 18. Thiazole - Wikipedia [en.wikipedia.org]

- 19. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]

Methodological & Application

Applications of 5-Isothiazolemethanol Derivatives in Medicinal Chemistry: A Review of the Isothiazole Scaffold

Introduction

The isothiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms at adjacent positions. This structural motif has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific data on 5-Isothiazolemethanol is limited in the public domain, the broader class of isothiazole derivatives has been extensively explored for various therapeutic applications. This document provides a detailed overview of the medicinal chemistry applications of isothiazole derivatives, with a focus on their synthesis, biological activities, and mechanisms of action, drawing parallels where possible to the potential applications of this compound and its analogues.

Synthetic Strategies for the Isothiazole Core

The synthesis of the isothiazole ring can be achieved through several established chemical pathways. These methods often involve the construction of the heterocyclic ring from acyclic precursors containing the requisite nitrogen and sulfur functionalities.

A common strategy involves the cyclization of β-aminovinyl thioamides or related intermediates. For instance, the reaction of enamines with a source of sulfur and nitrogen can lead to the formation of the isothiazole core. Another approach is the transformation of other heterocyclic rings, such as isoxazoles, into isothiazoles.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Isothiazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters, which are versatile intermediates for isothiazole synthesis.

Materials:

-

β-Ketodithioester derivative

-

Ammonium acetate (NH₄OAc)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the β-ketodithioester (1.0 mmol) in DMSO (5 mL), add ammonium acetate (2.0 mmol).

-

Heat the reaction mixture at 120 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isothiazole.

Visualization of Synthetic Workflow

Caption: General workflow for the synthesis of 3,5-disubstituted isothiazoles.

Medicinal Chemistry Applications of Isothiazole Derivatives

Isothiazole-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, antiviral, and anticancer agents. The electronic properties of the isothiazole ring, along with the ability to introduce diverse substituents at various positions, allow for the fine-tuning of their biological activity.

Antimicrobial Activity

Derivatives of the isothiazole scaffold have demonstrated significant activity against a spectrum of microbial pathogens, including bacteria and fungi. The mechanism of action for many isothiazolinone-based biocides involves the disruption of essential enzymatic pathways within the microbial cells.

| Compound Class | Organism | Activity (MIC) | Reference |

| Thiazole Derivatives | Staphylococcus aureus | MIC: 3.125 µg/mL | [1] |

| Thiazole Derivatives | Aspergillus fumigatus | MIC: 6.25 µg/mL | [1] |

| Thiazole Derivatives | Escherichia coli | MIC: 0.21 µM | [2] |

| Thiazole Derivatives | Pseudomonas aeruginosa | MIC: 0.21 µM | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain.

Materials:

-

Test compound (e.g., an isothiazole derivative)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualization of Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Immunomodulatory Activity

Certain isothiazole derivatives have been shown to possess anti-inflammatory and immunomodulatory properties. These compounds can modulate the production of pro-inflammatory cytokines and other mediators involved in the inflammatory cascade. For example, some 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives have shown noteworthy anti-inflammatory and immunotropic actions.

Signaling Pathway: General Inflammatory Cascade

While the specific targets for many isothiazole derivatives are still under investigation, a general representation of an inflammatory signaling pathway that could be modulated by such compounds is depicted below.

Caption: Potential modulation of inflammatory signaling by isothiazole derivatives.

Antiviral Activity

The isothiazole scaffold has been incorporated into molecules with antiviral activity. For instance, denotivir, a 5-benzoylamino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, is an antiviral drug with anti-inflammatory properties used against herpes virus infections.

Conclusion

The isothiazole scaffold is a versatile and valuable core in medicinal chemistry, giving rise to compounds with a wide array of biological activities. While specific research on this compound is not extensively documented, the broader family of isothiazole derivatives demonstrates significant potential for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to explore their potential contributions to the field of medicinal chemistry. The protocols and data presented here for related isothiazole compounds can serve as a valuable starting point for such research endeavors.

References

Application Notes and Protocols for 5-Isothiazolemethanol in Organic Synthesis: A Review of Available Information

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the current available information on the use of 5-Isothiazolemethanol (also known as 5-hydroxymethylisothiazole) in organic synthesis. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that detailed application notes and specific, reproducible experimental protocols for the synthesis and direct use of this compound as a building block are scarce. Much of the available information pertains to its isomer, 5-hydroxymethylthiazole, or to the broader class of isothiazole derivatives.

Introduction to Isothiazoles

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-arrangement. This structural motif is present in a variety of biologically active compounds, making isothiazole derivatives an area of interest in medicinal chemistry and drug discovery. Isothiazoles are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of the Isothiazole Ring

One potential, though not explicitly detailed, synthetic strategy could involve the formation of a 5-substituted isothiazole precursor, such as an ester or a halide, followed by chemical modification to the hydroxymethyl group. For instance, the reduction of a 5-carboxyisothiazole or 5-isothiazolecarbaldehyde could theoretically yield this compound. A general representation of such a synthetic transformation is depicted below.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Organic Synthesis

The utility of this compound as a versatile building block in organic synthesis is not well-documented. In principle, the primary alcohol functionality of this compound could be utilized in a variety of standard organic transformations.

Potential Reactions of the Hydroxymethyl Group:

-

Oxidation: The primary alcohol could be oxidized to the corresponding aldehyde (isothiazole-5-carbaldehyde) or carboxylic acid (isothiazole-5-carboxylic acid). These functional groups would then serve as handles for further synthetic elaborations, such as Wittig reactions, reductive aminations, or amide bond formations.

-

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers, which can be useful as protecting groups or to modify the physicochemical properties of the molecule.

-

Halogenation: Conversion of the alcohol to a halomethyl group (e.g., 5-chloromethylisothiazole) would create an electrophilic center, enabling nucleophilic substitution reactions to introduce a wide range of functionalities.

The logical flow of these potential transformations is illustrated in the following diagram.

Caption: Potential reaction pathways for this compound.

Biological Activity of Isothiazole Derivatives

While specific biological data for compounds directly synthesized from this compound is not available, the broader class of isothiazole derivatives has been investigated for various therapeutic applications. It is important to emphasize that the biological activity is highly dependent on the overall substitution pattern of the isothiazole ring.

Isothiazole-containing molecules have been reported to interact with a range of biological targets, including enzymes and receptors. For example, some isothiazole derivatives have been explored as inhibitors of certain kinases, proteases, or as modulators of receptor signaling pathways. However, without specific examples derived from this compound, a detailed signaling pathway diagram cannot be accurately constructed.

Conclusion and Future Outlook

The available scientific literature does not currently provide detailed application notes or robust experimental protocols for the use of this compound in organic synthesis. While the isothiazole scaffold is of significant interest in medicinal chemistry, this compound itself appears to be an under-explored building block.

Future research in this area would benefit from the development and publication of a reliable and scalable synthesis of this compound. Subsequently, a systematic investigation of its reactivity and its utility in the synthesis of novel isothiazole derivatives would be necessary to unlock its potential for applications in drug discovery and materials science. Researchers are encouraged to explore this area to fill the existing knowledge gap.

Application Notes and Protocols: 5-Isothiazolemethanol as a Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a diverse range of biologically active compounds. Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and immunomodulatory effects. 5-Isothiazolemethanol, in particular, represents a key building block, offering a reactive hydroxyl group that serves as a handle for synthetic elaboration, enabling the exploration of extensive chemical space in the quest for novel therapeutic agents.

This document provides detailed application notes and protocols for utilizing this compound in drug discovery campaigns, with a focus on the synthesis of potential kinase inhibitors, particularly targeting the c-Met signaling pathway.

This compound in Kinase Inhibitor Design

Kinases are a critical class of enzymes often dysregulated in diseases such as cancer. The isothiazole ring can be strategically employed in the design of kinase inhibitors to interact with key residues in the ATP-binding pocket. For instance, isothiazole-containing compounds have been successfully developed as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in various human cancers.[1] The nitrogen and sulfur atoms of the isothiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues like tyrosine.

The methanolic functional group of this compound provides a convenient attachment point for various pharmacophoric fragments, allowing for the systematic exploration of structure-activity relationships (SAR).

Quantitative Data on Bioactive Isothiazole Derivatives

While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the biological activity of several isothiazole-containing compounds, illustrating the potential of this scaffold in drug discovery.

| Compound ID | Target | Assay Type | IC50 / EC50 | Cell Line | Reference |

| Compound 1 | c-Met Kinase | Enzymatic Assay | 4.27 ± 0.31 nM | - | [2] |

| Compound 2 | c-Met Kinase | Enzymatic Assay | 7.95 ± 0.17 nM | - | [2] |

| Compound 3 | HepG-2 | Cytotoxicity | 3.42 ± 1.31 µM | HepG-2 | [2] |

| Compound 4 | MCF-7 | Cytotoxicity | 10.51 ± 1.12 µM | MCF-7 | [2] |

| Compound 5 | HCT-116 | Cytotoxicity | 11.23 ± 0.87 µM | HCT-116 | [2] |

| Compound 6 | Leukaemia | Cytotoxicity | 4-9 µM | MT-4 | [3] |

| Compound 7 | P. cubensis | Antifungal | >90% inhibition @ 100 mg/L | - | [4] |

| Compound 8 | P. infestans | Antifungal | 100% inhibition @ 100 mg/L | - | [4] |

Experimental Protocols

Protocol 1: Synthesis of 5-(Chloromethyl)isothiazole from this compound

This protocol describes the conversion of the hydroxyl group of this compound to a more reactive chloromethyl group, a key intermediate for nucleophilic substitution reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 40°C) for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess thionyl chloride by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-(chloromethyl)isothiazole.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a this compound-derived Ether-linked Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the synthesis of an ether-linked derivative, a common motif in kinase inhibitors, using the chlorinated intermediate from Protocol 1.

Materials:

-

5-(Chloromethyl)isothiazole (from Protocol 1)

-

A substituted phenol (e.g., 4-aminophenol)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Heating mantle with temperature control

Procedure:

-

To a solution of the substituted phenol (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 5-(chloromethyl)isothiazole (1.1 equivalents) in a small amount of anhydrous DMF.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize or purify the crude product by column chromatography to obtain the desired ether-linked compound.

Protocol 3: In Vitro c-Met Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Synthesized inhibitor compounds

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the c-Met enzyme, and the substrate.

-

Add the diluted test compounds to the wells. A control with DMSO alone should be included.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Kₘ value for c-Met.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

References

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Isothiazolemethanol and its Analogs

Disclaimer: Limited direct experimental data is publicly available for 5-Isothiazolemethanol. The following application notes and protocols are substantially based on data from the structurally related and well-studied compound, 4-Methyl-5-thiazoleethanol. Researchers should use this information as a guideline and validate all protocols for their specific application of this compound.

Introduction

This compound is a heterocyclic compound belonging to the isothiazole family. The isothiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][2] This document provides an overview of the potential applications and suggested experimental protocols for researchers and drug development professionals working with this compound and its analogs. The information is primarily extrapolated from studies on the analogous compound 4-Methyl-5-thiazoleethanol.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of experimental results. The table below summarizes key properties, with data for 4-Methyl-5-thiazoleethanol provided for reference.

| Property | Value (for 4-Methyl-5-thiazoleethanol) | Reference |

| Molecular Formula | C6H9NOS | [3][4] |

| Molecular Weight | 143.21 g/mol | [3][4] |

| Appearance | Oily, viscous liquid | [3] |

| Boiling Point | 135 °C at 7 mmHg | |

| Density | 1.196 g/mL at 25 °C | [3] |

| Solubility | Very soluble in water; soluble in alcohol, ether, benzene, chloroform. | [3][5] |

Potential Biological Activities and Applications

Based on the known activities of structurally similar thiazole derivatives, this compound may exhibit the following biological effects and find applications in various research areas.

-

Antimicrobial Properties: Thiazole derivatives have demonstrated significant antimicrobial activity.[5] 4-Methyl-5-thiazoleethanol is effective against bacteria such as Enterococcus hirae and Escherichia coli and can disrupt biofilm formation by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[5]

-